molecular formula C30H46O6S B601972 Fulvestrant Impurity 2 CAS No. 1621885-80-0

Fulvestrant Impurity 2

Numéro de catalogue B601972
Numéro CAS: 1621885-80-0
Poids moléculaire: 534.76
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fulvestrant Impurity 2, also known as Fulvestrant EP Impurity C, is an impurity standard of Fulvestrant . Fulvestrant is an estrogen receptor antagonist used for the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women .


Synthesis Analysis

The synthesis of fulvestrant is a 6-stage process, which results in a mixture of two diastereoisomers, Fulvestrant Sulphoxide A and B . The ratio of these isomers is tightly controlled by HPLC .


Chemical Reactions Analysis

The analysis of Fulvestrant and its impurities, including Fulvestrant Impurity 2, can be carried out using gas chromatography and high-performance liquid chromatography . The levels of Fulvestrant and related impurities can be quantified using HPLC .

Applications De Recherche Scientifique

Breast Cancer Treatment

Fulvestrant Impurity 2: is primarily studied for its role in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women . It acts as an estrogen receptor antagonist, blocking the action of estrogen on cancer cells, which can slow down or stop the growth of certain breast tumors .

Analytical Chemistry

In analytical chemistry, Fulvestrant Impurity 2 is used as a reference compound for the quantification of Fulvestrant in pharmaceutical formulations. Techniques like capillary gas chromatography and high-performance liquid chromatography (HPLC) are employed to analyze the active and inactive ingredients and impurities in Fulvestrant injections .

Pharmacokinetics

The impurity profile of Fulvestrant, including Fulvestrant Impurity 2 , is crucial for understanding the drug’s pharmacokinetics. The impurity levels are quantified using HPLC to ensure the safety and efficacy of the drug .

Drug Formulation

Fulvestrant Impurity 2: plays a role in the development of oil-based pre-filled syringe injection matrix formulations. A novel UPLC-PDA isocratic method has been developed for the quantification of Fulvestrant in these formulations, which is essential for ensuring the correct dosage and stability of the drug .

Stability Testing

Stability-indicating methods are vital for assessing the shelf life and degradation of pharmaceuticalsFulvestrant Impurity 2 is used in stability tests to determine the drug’s behavior under various forced degradation conditions, such as acidic and alkaline hydrolysis, oxidation, photolysis, metallic, and thermal degradation .

Mécanisme D'action

Target of Action

Fulvestrant, also known as ICI 182,780, is a selective estrogen receptor down-regulator (SERD) . It primarily targets the estrogen receptors present in cancer cells . These receptors play a crucial role in the growth and proliferation of certain types of breast cancer cells .

Mode of Action

Fulvestrant competitively and reversibly binds to estrogen receptors . This binding leads to a unique mode of action where the estrogen receptors are downregulated . As a result, estrogen is no longer able to bind to these receptors , inhibiting the growth of estrogen-dependent breast cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by Fulvestrant is the estrogen signaling pathway . By downregulating the estrogen receptors, Fulvestrant disrupts this pathway, leading to a decrease in the proliferation of estrogen-dependent breast cancer cells .

Pharmacokinetics

Fulvestrant is administered intramuscularly . It is rapidly and extensively metabolized, with the major route of excretion being via the feces (~80-90%) . Less than 1% is excreted in the urine . The pharmacokinetic properties of Fulvestrant contribute to its bioavailability and therapeutic efficacy .

Result of Action

The result of Fulvestrant’s action is the inhibition of the growth of estrogen-dependent breast cancer cells . It has been shown to exhibit exceptionally effective antitumor activity in preclinical models of breast cancer . This success has been attributed to its robust SERD activity despite modest receptor downregulation in patient tumors .

Action Environment

The action of Fulvestrant can be influenced by environmental factors. For instance, the drug is formulated as an oily matrix and is administered as a long-acting intramuscular injection . This formulation and mode of administration can impact the drug’s action, efficacy, and stability . Furthermore, the use of clinically unachievable exposure levels of Fulvestrant as a benchmark in preclinical development of SERDs may negatively impact the selection of those molecules that are advanced for clinical development .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Fulvestrant Impurity 2 involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-(4-Bromophenyl)-2-methyl-1,2,3-thiadiazole-5-carboxylic acid", "2-(4-Bromophenyl)acetic acid", "Thionyl chloride", "Triethylamine", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of 4-(4-Bromophenyl)-2-methyl-1,2,3-thiadiazole-5-carboxylic acid to its acid chloride derivative using thionyl chloride and triethylamine in ethyl acetate.", "Step 2: Reaction of the acid chloride derivative with 2-(4-Bromophenyl)acetic acid in the presence of triethylamine and methanol to form the desired product.", "Step 3: Purification of the product by recrystallization from a mixture of methanol and water." ] }

Numéro CAS

1621885-80-0

Formule moléculaire

C30H46O6S

Poids moléculaire

534.76

Pureté

> 95%

Quantité

Milligrams-Grams

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.